molecular formula C29H23N9O6 B397448 6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B397448
M. Wt: 593.5g/mol
InChI Key: IHFWDPOOPHKHCU-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Preparation of 2,4-Dinitrophenol: This is achieved through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of 3-(2,4-Dinitrophenoxy)-4-methoxybenzaldehyde: This involves the reaction of 2,4-dinitrophenol with 4-methoxybenzaldehyde in the presence of a suitable catalyst.

    Synthesis of 4,6-dianilino-1,3,5-triazin-2-yl)hydrazone: This step involves the reaction of the previously formed compound with hydrazine hydrate and 4,6-dianilino-1,3,5-triazine under controlled conditions.

Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:

    2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.

    4-Methoxybenzaldehyde: Used as a flavoring agent and in organic synthesis.

    1,3,5-Triazine derivatives: Known for their applications in agriculture and pharmaceuticals.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C29H23N9O6

Molecular Weight

593.5g/mol

IUPAC Name

2-N-[(E)-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C29H23N9O6/c1-43-25-14-12-19(16-26(25)44-24-15-13-22(37(39)40)17-23(24)38(41)42)18-30-36-29-34-27(31-20-8-4-2-5-9-20)33-28(35-29)32-21-10-6-3-7-11-21/h2-18H,1H3,(H3,31,32,33,34,35,36)/b30-18+

InChI Key

IHFWDPOOPHKHCU-UXHLAJHPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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